molecular formula C10H16N2O3 B6354608 tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1608499-23-5

tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B6354608
M. Wt: 212.25 g/mol
InChI Key: UMGMECYEEYWYKD-RNFRBKRXSA-N
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Description

“tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C10H18N2O2 . It is a useful reagent employed in the preparation of tetrahydroisoquinolines as CXCR4 antagonists .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure and purity.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 276.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its LogP values vary depending on the method used for calculation .

Scientific Research Applications

Synthesis and Scale-Up

tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is involved in various synthetic processes. Maton et al. (2010) described an efficient scalable route for synthesizing a related compound, highlighting improvements in the process and scaling up for kilogram production (Maton et al., 2010). Meyers et al. (2009) detailed two efficient routes for a bifunctional tert-butyl derivative, useful for novel compounds complementing piperidine ring systems (Meyers et al., 2009).

Molecular Structure and Characterization

Studies on molecular structure and characterization of related compounds have been conducted. For instance, Moriguchi et al. (2014) synthesized a compound as a cyclic amino acid ester, characterized through NMR spectroscopy and mass spectrometry, and analyzed using X-ray diffraction (Moriguchi et al., 2014).

Application in Antibacterial Agents

The compound's derivatives have been explored for antibacterial properties. Remuzon et al. (1992) prepared chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl) naphthyridines, aiming for good in vitro and in vivo antibacterial agents (Remuzon et al., 1992).

Enantioselective Synthesis

The enantioselective synthesis of compounds involving tert-butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is notable. Campbell et al. (2009) described the enantioselective synthesis of a compound as an intermediate for CCR2 antagonists, using iodolactamization as a key step (Campbell et al., 2009).

Catalysis and Chemical Reactions

The use of related compounds in catalysis and chemical reactions is another application. Bertilsson and Andersson (2000) synthesized a dirhodium(II) complex for use as a catalyst in asymmetric cyclopropanation of olefins, showing high enantioselectivity (Bertilsson & Andersson, 2000).

Conformational Studies

Studies focusing on conformational aspects of related compounds have been conducted. For example, Didierjean et al. (2004) conducted X-ray studies revealing certain structural forms of a tert-butyl derivative (Didierjean et al., 2004).

Safety And Hazards

The safety data for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and the precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGMECYEEYWYKD-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 4
tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 5
tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Citations

For This Compound
1
Citations
JQ Wang, XH Wang, YH Tao - Chinese Journal of Polymer Science, 2023 - Springer
Aliphatic polyamides have been considered as eco-friendly materials, useful for a wide range of applications. However, it still presents obstacle to produce sustainable aliphatic …
Number of citations: 1 link.springer.com

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